![molecular formula C17H20N2O4S2 B256061 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as DT-13, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the class of thiazole derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but several studies have suggested that it exerts its biological activities by modulating various signaling pathways. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the activity of various enzymes involved in oxidative stress. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to improve glucose tolerance and reduce insulin resistance in diabetic mice, suggesting its potential therapeutic application in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using readily available starting materials. It has been found to exhibit various biological activities, making it a potential therapeutic agent for the treatment of various diseases. However, there are also some limitations to using 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases need to be further investigated in preclinical and clinical studies. The development of more potent and selective analogs of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide may also be explored to improve its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases need to be further investigated in preclinical and clinical studies.
Métodos De Síntesis
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide can be synthesized by a simple one-pot reaction using readily available starting materials. The synthesis involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine with 2-chloroacetyl chloride in the presence of a base to yield 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide.
Aplicaciones Científicas De Investigación
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Several studies have reported the potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Fórmula molecular |
C17H20N2O4S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-14-5-3-13(4-6-14)15-10-24-17(18-15)19-16(20)9-12-7-8-25(21,22)11-12/h3-6,10,12H,2,7-9,11H2,1H3,(H,18,19,20) |
Clave InChI |
VJEPBJHRSKJEMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3CCS(=O)(=O)C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



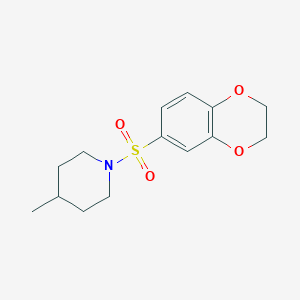
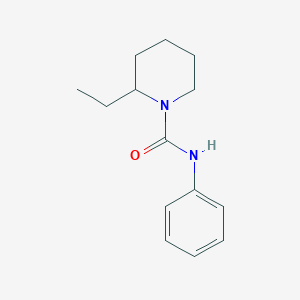
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
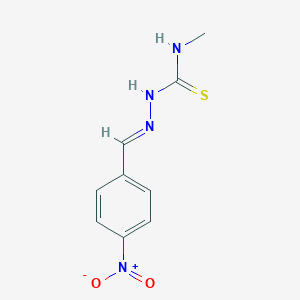
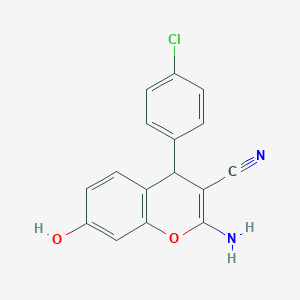
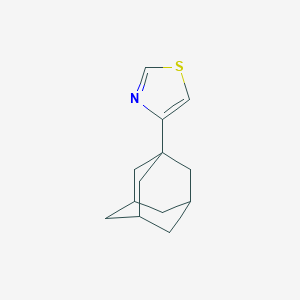
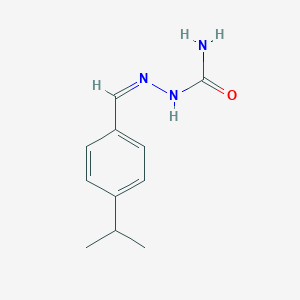
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
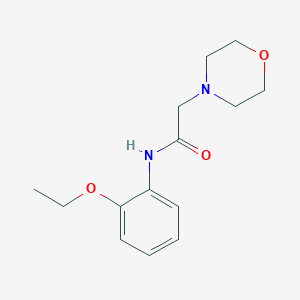
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
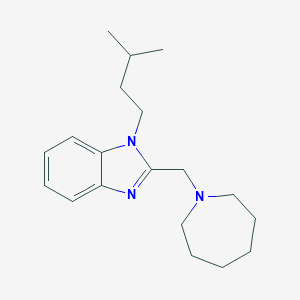
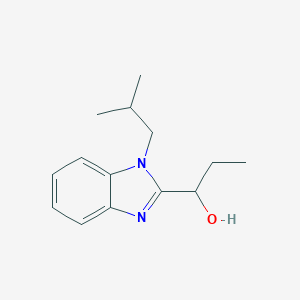
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)